碘化钠

描述

Synthesis Analysis

Sodium iodide is efficiently synthesized through the reaction of alkenes with hydrogen peroxide and sodium iodide in aqueous media. This process, which mimics naturally occurring transformations mediated by haloperoxidase enzymes, uses readily available sodium iodide and hydrogen peroxide, offering a safe and efficient protocol for synthesizing iodohydrins from alkenes (Barluenga et al., 2004).

Molecular Structure Analysis

The molecular structure of sodium iodide has been extensively studied. For instance, the crystal structure of the poly(ethylene oxide)-sodium iodide complex reveals a monoclinic system with a specific helix conformation, where Na+ and I- ions are linked alternately to form a zigzag chain. This structure demonstrates the ionic nature of NaI and its ability to form complex structures with organic compounds (Chatani & Okamura, 1987).

Chemical Reactions and Properties

Sodium iodide participates in various chemical reactions, showcasing its versatility. For example, it acts as a nucleophile in the synthesis of 5-iodo-1,2,3,4-tetrahydropyridines, highlighting its role in organic synthesis. This reaction involves a tandem process with intermolecular nucleophilic attack and intramolecular SN2 reaction, leading to high yields of the product, which is useful in cross-coupling reactions and constructing biorelated polycyclic compounds (Man et al., 2016).

Physical Properties Analysis

The physical properties of sodium iodide, such as its high solubility in water, are critical for its various applications. X-ray diffraction studies of concentrated aqueous sodium iodide solutions have shown that the iodide ion is surrounded by approximately six water molecules, while the sodium ion is bonded to about four water molecules. This high solvation degree facilitates its dissolution and makes it an ideal candidate for various chemical and medical applications (Maeda & Ohtaki, 1975).

Chemical Properties Analysis

The chemical reactivity of sodium iodide, especially its role in the charge transfer collision reactions, has been studied using an ab initio approach. The results underline the importance of considering non-adiabatic dynamics and spin-orbit couplings in understanding the behavior of NaI in various reactions. Such insights are crucial for optimizing reactions involving NaI for synthetic and analytical purposes (Hedvall et al., 2022).

科学研究应用

医学成像和安全应用:碘化钠是医学成像、地球物理勘探、非扩散和国家安全应用(Gupta, 2013)中广泛使用的闪烁体。

高能粒子物理:碘化钠晶体用于发光室实验,拍摄最小电离宇宙射线(Perl & Jones, 1959)。

化学合成:碘化钠用作亲核试剂,用于合成5-碘-1,2,3,4-四氢吡啶的串联过程,这对于交叉偶联反应和构建生物相关多环化合物(Man et al., 2016)非常有用。

辐射检测:碘化钠是广泛用于辐射检测的闪烁体材料,其在633纳米处的折射率为1.839 ± 0.002 (Jellison et al., 2012)。碘化钠(NaI)闪烁体晶体和光电倍增管被用于研究和国土安全筛查应用的光谱伽马射线探测器(Robinson et al., 2007)。

电池技术:作为添加剂,特别是与硫结合,碘化钠显著增加了Na/NiCl2电池的可用容量并降低了阻抗(Prakash et al., 2000)。

粒子和辐射检测:碘化钠闪烁体在这个领域中被使用,但其低背景要求限制了其在各个领域中的应用(Amare et al., 2006)。

水溶液研究:在碘化钠溶液中,碘离子周围约有六个水分子,而钠离子与约四个水分子结合(Maeda & Ohtaki, 1975)。

伽马射线检测:铊激活的碘化钠晶体在与光电倍增管结合使用时是高效的伽马射线和其他电离辐射探测器(Hofstadter, 1949)。

暗物质研究:COSINUS项目开发了具有改进的能量分辨率、能量阈值和粒子区分能力的原型NaI探测器,用于直接暗物质搜索(Angloher et al., 2017)。

癌症研究和诊断:乳腺腺体碘/钠转运蛋白可能是一个重要的乳腺癌标记物,放射碘可能是一个潜在的诊断和治疗选择(Tazebay et al., 2000)。

安全和危害

未来方向

Research into new treatment combinations is being carried out; in addition to kinase inhibitor therapy, gene therapy and rutin-assisted iodine-131 therapy for radioactive-iodine refractory thyroid cancer have also made some progress . The application of corresponding inhibitors or combined treatment regimens for different molecular targets may be effective for patients with advanced radioactive-iodine refractory differentiated thyroid cancer .

属性

IUPAC Name |

sodium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.Na/h1H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAUCKIRQBBSSJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

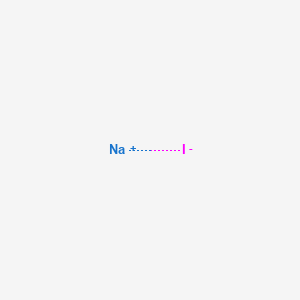

[Na+].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaI, INa | |

| Record name | SODIUM IODIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041125 | |

| Record name | Sodium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.8942 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, White odorless deliquescent solid; Turned brown by air; [Merck Index] Colorless to white hygroscopic solid; [ICSC] White odorless crystalline powder; [MSDSonline], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS OR WHITE POWDER. TURNS BROWN ON EXPOSURE TO AIR. | |

| Record name | Sodium iodide (NaI) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM IODIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes, 1304 °C | |

| Record name | Sodium iodide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM IODIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble, SOLUBILITY (G/100 CC SOLVENT): 184 G IN WATER @ 25 °C; 302 G IN WATER @ 100 °C; 42.57 G IN ALCOHOL @ 25 °C; 39.9 G IN ACETONE @ 25 °C, 1 G SOL IN 1 ML GLYCEROL, Solubility in water, g/100ml at 25 °C: 184 | |

| Record name | Sodium iodide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM IODIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.67, 3.67 g/cm³ | |

| Record name | SODIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM IODIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 MM HG @ 767 °C | |

| Record name | SODIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

RESPONSE TO IODIDE IN HYPERTHYROIDISM: /IN THYROID GLAND/...VASCULARITY IS REDUCED, GLAND BECOMES MUCH FIRMER & EVEN HARD TO THE TOUCH, CELLS BECOME SMALLER, COLLOID REACCUMULATES IN FOLLICLES, & QUANTITY OF BOUND IODINE INCREASES. /IODIDES/, HIGH CONCN OF IODIDE APPEAR TO INFLUENCE ALL IMPORTANT ASPECTS OF IODINE METABOLISM BY THE THYROID GLAND. CAPACITY OF IODIDE TO LIMIT ITS OWN TRANSPORT... ACUTE INHIBITION OF SYNTHESIS OF IODOTYROSINE & IODOTHYRONINE BY IODIDE IS ALSO WELL KNOWN (THE WOLFF-CHAIKOFF EFFECT)... /IODIDES/, THIS INHIBITION /WOLFF-CHAIKOFF EFFECT/ IS OBSERVED ONLY ABOVE CRITICAL CONCN OF IODIDE, & THE INTRACELLULAR...CONCN OF ANION APPEARS TO BE MAJOR DETERMINANT. WITH TIME THERE IS "ESCAPE" FOR THIS INHIBITION...ASSOCIATED WITH AN ADAPTIVE DECR IN IODIDE TRANSPORT & LOWERED INTRACELLULAR IODIDE CONCN. /IODIDES/, THE MOST IMPORTANT CLINICAL EFFECT OF HIGH IODIDE CONCN IS AN INHIBITION OF THE RELEASE OF THYROID HORMONE. THIS ACTION IS RAPID & EFFICACIOUS IN SEVERE THYROTOXICOSIS. THE EFFECT IS EXERTED DIRECTLY ON THE THYROID GLAND, & IT CAN BE DEMONSTRATED IN EUTHYROID SUBJECT & EXPTL ANIMALS AS WELL AS IN HYPERTHYROID PT. /IODIDES/, IODIDE ANTAGONIZES THE ABILITY OF BOTH THYROTROPIN & CYCLIC AMP TO STIMULATE ENDOCYTOSIS OF COLLOID, PROTEOLYSIS, & HORMONE SECRETION. /REPORTEDLY/... IODIDE ATTENUATES THE EFFECT OF TSH ON CYCLIC AMP IN VIVO & IN ISOLATED TISSUES. /IODIDES/ | |

| Record name | SODIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Sodium Iodide | |

Color/Form |

COLORLESS, CUBIC CRYSTALS, WHITE CRYSTALS OR GRANULES, WHITE POWDER | |

CAS RN |

7681-82-5 | |

| Record name | Sodium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium iodide [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium iodide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sodium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sodium iodide (NaI) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5WR8N145C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM IODIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

651 °C, 660 °C | |

| Record name | Sodium iodide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM IODIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。